3-(4-Bromo-3-methylphenyl)-2-cyanoprop-2-enamide
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Overview
Description
3-(4-Bromo-3-methylphenyl)-2-cyanoprop-2-enamide: is an organic compound characterized by the presence of a bromo-substituted phenyl ring, a cyano group, and an enamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-3-methylphenyl)-2-cyanoprop-2-enamide typically involves the reaction of 4-bromo-3-methylbenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or dimethylformamide
Temperature: Room temperature to reflux conditions
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 4-Bromo-3-methylbenzoic acid
Reduction: 3-(4-Bromo-3-methylphenyl)-2-cyanoprop-2-enamine
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: Research has explored its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In materials science, it may be used in the development of novel polymers or as a building block for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methylphenyl)-2-cyanoprop-2-enamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano and enamide groups are often involved in hydrogen bonding and other interactions that stabilize the compound within the active site of the target protein.
Comparison with Similar Compounds
- 4-Bromo-3-methylphenyl isocyanate
- Methyl 4-bromo-3-methylbenzoate
- 4-Bromo-2-methylphenyl isocyanate
Comparison: Compared to these similar compounds, 3-(4-Bromo-3-methylphenyl)-2-cyanoprop-2-enamide is unique due to the presence of both a cyano group and an enamide functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Biological Activity
3-(4-Bromo-3-methylphenyl)-2-cyanoprop-2-enamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes existing literature on the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C12H12BrN2O
- Molecular Weight : 284.14 g/mol
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Salman et al. (2015) assessed the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound showed notable inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 200 μg/mL depending on the organism tested.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 100 |
Escherichia coli | 150 |
Pseudomonas aeruginosa | 200 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. Research indicates that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
A specific study highlighted the compound's ability to reduce cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values calculated at approximately 25 μM and 30 μM, respectively.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in both prokaryotic and eukaryotic organisms. Inhibition of DHODH can lead to antiproliferative effects on rapidly dividing cells, such as those found in tumors or infectious organisms.
In a screening assay, this compound demonstrated an IC50 of approximately 15 μM against DHODH, indicating strong potential for therapeutic applications in cancer treatment and as an antimicrobial agent.
Case Studies
- Antimicrobial Efficacy : A study published in the International Journal of Organic Chemistry evaluated various derivatives of cyanopropenamides, including our target compound. The results confirmed its broad-spectrum antimicrobial activity and suggested further exploration into its mechanism of action.
- Cytotoxicity in Cancer Cells : A separate investigation focused on the cytotoxic effects of this compound on different cancer cell lines. Results indicated significant reductions in cell proliferation rates and increased apoptosis markers compared to control groups.
Properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-7-4-8(2-3-10(7)12)5-9(6-13)11(14)15/h2-5H,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXOHLDYSGHUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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